![molecular formula C33H32N4O4 B8037780 N-benzyl-6-[(4-hydroxyphenyl)methyl]-8-(naphthalen-1-ylmethyl)-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B8037780.png)
N-benzyl-6-[(4-hydroxyphenyl)methyl]-8-(naphthalen-1-ylmethyl)-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PRI724 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic routes and reaction conditions are proprietary and often vary depending on the specific laboratory or industrial setup. the general approach involves organic synthesis techniques such as condensation reactions, cyclization, and purification steps to achieve the desired purity and yield .
Industrial Production Methods
Industrial production of PRI724 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced organic synthesis techniques, purification methods like chromatography, and stringent quality control measures to meet the required standards for research and potential therapeutic applications .
化学反应分析
Types of Reactions
PRI724 undergoes various chemical reactions, including:
Oxidation: PRI724 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced analogs.
Substitution: PRI724 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving PRI724 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of PRI724, as well as substituted analogs with different functional groups. These products are often characterized using techniques like NMR, HPLC, and mass spectrometry to confirm their structures and purity .
科学研究应用
PRI724 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Wnt/β-catenin signaling pathway and its role in various chemical processes.
Biology: Employed in cellular and molecular biology research to investigate the effects of Wnt/β-catenin signaling on cell proliferation, differentiation, and apoptosis.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, fibrosis, and other conditions where Wnt/β-catenin signaling is dysregulated.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the Wnt/β-catenin pathway.
作用机制
PRI724 exerts its effects by specifically binding to the CREB-binding protein (CBP), thereby inhibiting its interaction with β-catenin. This inhibition disrupts the transcriptional activity mediated by the Wnt/β-catenin pathway, leading to altered expression of target genes involved in cell proliferation, differentiation, and survival. The molecular targets and pathways involved include β-catenin, CBP, and downstream effectors of the Wnt signaling cascade .
相似化合物的比较
Similar Compounds
ICG-001: Another small molecule inhibitor targeting the Wnt/β-catenin pathway, similar to PRI724.
C-82: A prodrug of PRI724, which is converted to the active compound in vivo.
LGK-974: An inhibitor of Wnt signaling with a different mechanism of action compared to PRI724.
Uniqueness
PRI724 is unique in its specific inhibition of the β-catenin/CBP interaction, which distinguishes it from other Wnt/β-catenin pathway inhibitors. This specificity allows for targeted modulation of the pathway with potentially fewer off-target effects, making it a valuable tool in research and therapeutic development .
属性
IUPAC Name |
N-benzyl-6-[(4-hydroxyphenyl)methyl]-8-(naphthalen-1-ylmethyl)-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N4O4/c38-27-15-13-23(14-16-27)19-29-32(40)35(21-26-11-6-10-25-9-4-5-12-28(25)26)22-30-36(18-17-31(39)37(29)30)33(41)34-20-24-7-2-1-3-8-24/h1-16,29-30,38H,17-22H2,(H,34,41) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWTUOLCGKIECB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2CN(C(=O)C(N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[1-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8037706.png)
![1,3-Dioxo-4,5,6,7-tetrahydrocyclopenta[c]pyridine-4-carbonitrile](/img/structure/B8037708.png)
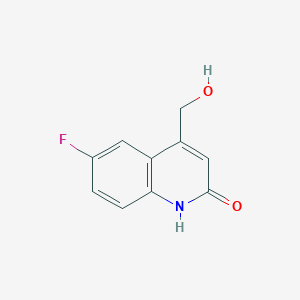
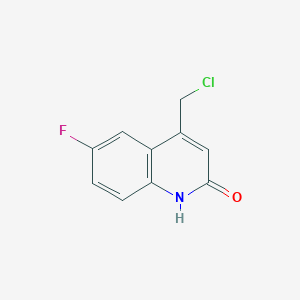
![2-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B8037728.png)
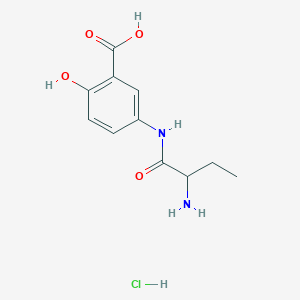
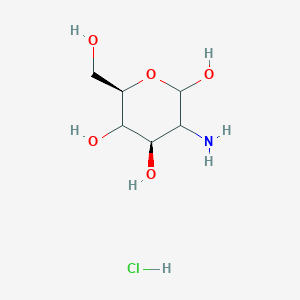
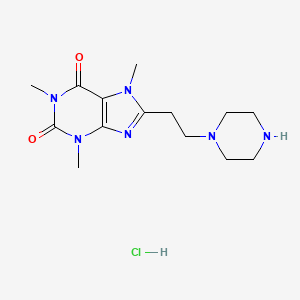
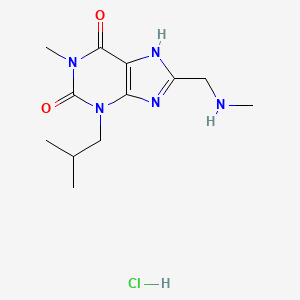
![[2-(4-Methylphenoxymethyl)-1,3-thiazol-4-yl]methanamine hydrochloride](/img/structure/B8037754.png)
![3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B8037760.png)
![3-[[4-(dimethylamino)-1-oxobut-2-enyl]amino]-N-[3-methyl-4-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide](/img/structure/B8037769.png)
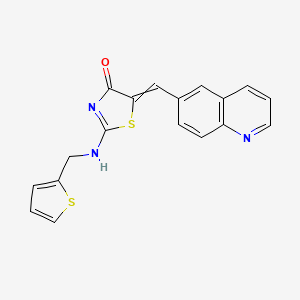
![7-Benzyl-7-azatetracyclo[6.2.1.02,6.04,10]undecane-5,9-diol](/img/structure/B8037791.png)
